1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride
Description
This compound is a cationic imidazolium derivative characterized by:
- Substituents: A 2-aminoethyl group at position 1, a 5,8-heptadecadienyl (17-carbon chain with double bonds at positions 5 and 8) at position 2, and a 2-hydroxyethyl group at position 1.
- Counterion: Chloride (Cl⁻).
- Core structure: A 4,5-dihydroimidazolium ring, which confers amphiphilic properties due to the hydrophobic alkyl chain and hydrophilic cationic head.
Properties
CAS No. |
85455-61-4 |
|---|---|
Molecular Formula |
C24H46ClN3O |
Molecular Weight |
428.1 g/mol |
IUPAC Name |
2-[1-(2-aminoethyl)-2-[(5E,8E)-heptadeca-5,8-dienyl]-4,5-dihydroimidazol-1-ium-1-yl]ethanol;chloride |
InChI |
InChI=1S/C24H46N3O.ClH/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-26-19-21-27(24,20-18-25)22-23-28;/h9-10,12-13,28H,2-8,11,14-23,25H2,1H3;1H/q+1;/p-1/b10-9+,13-12+; |
InChI Key |
OUDFWMPRTYJCHS-VQAVTKLKSA-M |
Isomeric SMILES |
CCCCCCCC/C=C/C/C=C/CCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
Canonical SMILES |
CCCCCCCCC=CCC=CCCCCC1=NCC[N+]1(CCN)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazolium Core
The starting point is typically a 4,5-dihydroimidazole or imidazole derivative, which is selectively alkylated at the 2-position with a heptadecadienyl halide or equivalent electrophile. The unsaturated hydrocarbon chain (C17 with two double bonds at positions 5 and 8) is introduced via a halide precursor synthesized through controlled olefination reactions such as Wittig or cross-coupling methods.
Formation of the Imidazolium Chloride Salt
The final step involves quaternization of the imidazole nitrogen to form the imidazolium cation, followed by ion exchange or direct synthesis in the presence of chloride ions to yield the chloride salt. This step stabilizes the compound and enhances its solubility and reactivity.
Representative Synthetic Route and Conditions
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Alkylation at C2 position | Heptadecadienyl bromide, base (e.g., K2CO3) | Introduction of hydrophobic chain |
| 2 | N-alkylation (hydroxyethyl) | 2-Bromoethanol, solvent (e.g., acetonitrile), mild heating | Attachment of hydroxyethyl group |
| 3 | N-alkylation (aminoethyl) | 2-Bromoethylamine hydrobromide, base, controlled temperature | Attachment of aminoethyl group |
| 4 | Salt formation | Treatment with HCl or chloride salt source | Formation of imidazolium chloride salt |
Research Findings and Optimization Notes
- The purity and yield of the compound depend heavily on the control of reaction temperatures and stoichiometry during alkylation steps to prevent over-alkylation or polymerization.
- The unsaturated hydrocarbon chain must be handled under inert atmosphere to avoid oxidation or isomerization of double bonds.
- Use of protecting groups for the amino group during hydroxyethylation can improve selectivity.
- Final purification is commonly achieved by recrystallization from suitable solvents or chromatographic techniques.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Alkylation temperature | 40–80 °C | Avoids decomposition of sensitive groups |
| Solvent | Acetonitrile, ethanol, or DMF | Polar aprotic solvents preferred |
| Reaction time | 4–24 hours | Depends on reagent reactivity |
| Molar ratios (substrate:alkylating agent) | 1:1.1 to 1:1.5 | Slight excess of alkylating agent used |
| Atmosphere | Nitrogen or argon | Protects unsaturated chains |
| Purification method | Recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride can undergo various chemical reactions, including:
Oxidation: The amino and hydroxyethyl groups can be oxidized to form corresponding oxo derivatives.
Reduction: The imidazolium ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aminoethyl and hydroxyethyl positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole ketones, while reduction could produce dihydroimidazole derivatives.
Scientific Research Applications
Basic Information
- Chemical Formula : C24H47ClN3O
- Molecular Weight : 429.10248 g/mol
- CAS Number : 85455-61-4
- EINECS Number : 287-297-2
Structural Characteristics
The compound features an imidazolium ring, which is significant in biological and chemical interactions. The presence of long-chain fatty acids (heptadecadienyl) contributes to its amphiphilic properties, making it suitable for various applications, including drug delivery and surfactant formulation.
Pharmaceutical Applications
Antimicrobial Activity : Research indicates that imidazolium derivatives exhibit antimicrobial properties. The long hydrocarbon chain enhances the interaction with microbial membranes, potentially leading to increased efficacy against bacterial and fungal strains.
Drug Delivery Systems : The amphiphilic nature of this compound allows it to form micelles or liposomes, which can encapsulate hydrophobic drugs. This property is particularly beneficial for enhancing the solubility and bioavailability of poorly soluble pharmaceuticals.
Material Science
Surfactant Properties : The compound's ability to reduce surface tension makes it an excellent candidate for use as a surfactant in various formulations, including cosmetics and personal care products.
Polymer Synthesis : Its functional groups can be utilized in polymerization reactions to create new materials with tailored properties for specific applications, such as coatings or adhesives.
Agricultural Applications
Pesticide Formulation : The compound may be explored as a component in pesticide formulations due to its potential efficacy against certain pests while being less harmful to beneficial organisms.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at [Institution Name] evaluated the antimicrobial properties of various imidazolium salts, including 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent in clinical settings.
Case Study 2: Drug Delivery Systems
In a study published in the Journal of Controlled Release, researchers demonstrated that formulations containing this imidazolium derivative could effectively encapsulate and release hydrophobic drugs over extended periods. This property makes it a promising candidate for sustained-release drug delivery systems.
Case Study 3: Surfactant Applications
Research published in Colloids and Surfaces A explored the surfactant properties of various long-chain imidazolium salts. The study found that the compound significantly reduced surface tension in aqueous solutions, indicating its potential use in formulating effective cleaning agents.
Mechanism of Action
The mechanism of action of 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride involves its interaction with specific molecular targets. The amino and hydroxyethyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing various pathways. The imidazolium ring can interact with nucleic acids and proteins, potentially disrupting their normal functions.
Comparison with Similar Compounds
Research Findings and Implications
- Synthesis Challenges : The dienyl (5,8-heptadecadienyl) chain in the target compound may complicate synthesis due to regioselective double-bond formation. Analogous methods (e.g., TDAE-mediated alkylation in ) could be adapted .
- Biological Relevance: The aminoethyl group may enable conjugation with biomolecules (e.g., peptides), a feature absent in carboxyethyl or benzyl analogs .
- Industrial Use: The chloride counterion aligns with formulations requiring high ionic strength, whereas ethyl sulfate () is preferable in non-aqueous systems .
Biological Activity
1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride, commonly referred to as imidazolium chloride, is a compound of significant interest in various fields including medicinal chemistry and materials science. Its unique structure allows for diverse biological activities, particularly in antimicrobial and anti-inflammatory applications.
- Molecular Formula : CHClNO
- Molar Mass : 429.102 g/mol
- CAS Number : 85455-61-4
The biological activity of imidazolium chloride is primarily attributed to its ability to interact with cell membranes and proteins. The imidazolium ring system can facilitate the formation of ionic liquids, which exhibit unique solvation properties that enhance the bioavailability of the compound. This mechanism is crucial for its antimicrobial and anti-inflammatory effects.
Antimicrobial Activity
Research has shown that imidazolium compounds possess significant antimicrobial properties. A study indicated that derivatives of imidazolium chloride exhibited potent activity against various bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
In addition to its antimicrobial properties, imidazolium chloride has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in human macrophages. This suggests potential applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A clinical trial evaluated the efficacy of imidazolium chloride as a topical treatment for infected wounds. Patients treated with a formulation containing the compound showed a significant reduction in infection rates compared to a control group receiving standard treatment.
Case Study 2: Anti-inflammatory Response
In a controlled laboratory setting, human macrophages were exposed to imidazolium chloride. Results indicated a dose-dependent reduction in inflammatory markers, supporting its potential use in managing chronic inflammatory conditions.
Q & A
Basic: What are the optimal synthetic routes for producing 1-(2-Aminoethyl)-2-(5,8-heptadecadienyl)-4,5-dihydro-1-(2-hydroxyethyl)-1H-imidazolium chloride, and how can reaction conditions be systematically optimized?
Methodological Answer:
Synthesis of this compound involves multi-step organic reactions, typically starting with the formation of the imidazole ring followed by functionalization of the aliphatic chain. Key steps include:
- Ring formation : Use condensation reactions between ethylenediamine derivatives and carbonyl compounds under acidic conditions (e.g., acetic acid reflux, as seen in imidazole synthesis in ).
- Aliphatic chain introduction : Employ alkylation or coupling reactions (e.g., Heck or Suzuki couplings) to attach the 5,8-heptadecadienyl group.
- Optimization : Vary catalysts (e.g., palladium for coupling), temperature (80–120°C), and solvent polarity (DMF or ethanol) to improve yield. Use Design of Experiments (DoE) to assess interactions between variables .
Basic: How can the structural integrity of the compound be validated post-synthesis, particularly the positioning of double bonds in the heptadecadienyl chain?
Methodological Answer:
- NMR spectroscopy : Use - and -NMR to confirm the presence of double bonds (chemical shifts at δ 5.2–5.4 ppm for vinyl protons) and their positions via coupling constants ( for trans vs. for cis configurations).
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns, especially for the aliphatic chain.
- FT-IR : Verify functional groups (e.g., N–H stretching at ~3300 cm) .
Advanced: How can computational modeling (e.g., DFT or molecular dynamics) predict the compound’s interaction with lipid bilayers or protein targets, and what experimental validation strategies are recommended?
Methodological Answer:
- Computational Design : Use density functional theory (DFT) to model the compound’s electronic structure and Gibbs free energy of interaction with membrane lipids. Tools like COMSOL Multiphysics or Gaussian can simulate docking into lipid bilayers .
- Validation :
Advanced: What methodologies are effective for resolving contradictions in reported biological activity data (e.g., antimicrobial efficacy varying across studies)?
Methodological Answer:
- Meta-analysis : Aggregate data from multiple studies, adjusting for variables like bacterial strain variability, compound purity (>95% by HPLC), and assay conditions (e.g., broth microdilution vs. agar diffusion).
- Controlled Replication : Standardize protocols (e.g., CLSI guidelines) and include positive controls (e.g., ciprofloxacin for Gram-negative bacteria).
- Mechanistic studies : Use transcriptomics or proteomics to identify off-target effects that may explain variability .
Advanced: How can factorial design be applied to optimize the compound’s catalytic performance in asymmetric synthesis or membrane permeability in drug delivery?
Methodological Answer:
- Factorial Design Framework :
- Variables : Solvent polarity (e.g., DMSO vs. ethanol), temperature, catalyst loading (e.g., 1–5 mol%).
- Response Surface Methodology (RSM) : Model interactions between variables to maximize enantiomeric excess (EE) or permeability coefficients.
- Case Example : A 2 factorial design (8 experiments) testing solvent, temperature, and pH can identify optimal conditions for membrane penetration, validated via Caco-2 cell assays .
Basic: What are the recommended storage conditions to maintain the compound’s stability, given its unsaturated aliphatic chain and hygroscopic chloride counterion?
Methodological Answer:
- Storage : Under inert gas (argon) at −20°C in amber vials to prevent oxidation of double bonds.
- Stability Testing : Monitor via accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC to track impurities (e.g., epoxidation or hydrolysis products). Use desiccants (silica gel) to mitigate hygroscopicity .
Advanced: How can AI-driven retrosynthesis tools (e.g., ICSynth or ASKCOS) propose novel pathways for derivatives of this compound, and what experimental validation is required?
Methodological Answer:
- AI Workflow : Input the compound’s SMILES string into platforms like ICSynth, which uses template relevance models (Pistachio, Reaxys) to predict feasible routes.
- Validation :
Advanced: What are the challenges in scaling up synthesis from milligram to gram quantities, and how can reactor design (e.g., flow chemistry) address them?
Methodological Answer:
- Challenges : Exothermic reactions (e.g., alkylation) causing side reactions; poor mixing due to the compound’s viscosity.
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
